molecular formula C43H30 B13125642 8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene

8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene

Cat. No.: B13125642
M. Wt: 546.7 g/mol
InChI Key: VUFRJLJOVINVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluoranthene core substituted with dimethylfluorene and diphenyl groups, which contribute to its distinct chemical behavior and potential utility in advanced materials and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated fluoranthene under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents such as nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nitric acid and sulfuric acid for nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s behavior in various environments, such as binding to specific proteins or integrating into polymer matrices. The pathways involved often depend on the specific application, such as electronic properties in materials science or binding affinities in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(9,9-Dimethyl-9H-fluoren-2-yl)-7,10-diphenylfluoranthene stands out due to its unique combination of structural features, which confer specific electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a tool in scientific research.

Properties

Molecular Formula

C43H30

Molecular Weight

546.7 g/mol

IUPAC Name

8-(9,9-dimethylfluoren-2-yl)-7,10-diphenylfluoranthene

InChI

InChI=1S/C43H30/c1-43(2)37-22-10-9-19-31(37)32-24-23-30(25-38(32)43)36-26-35(27-13-5-3-6-14-27)41-33-20-11-17-28-18-12-21-34(39(28)33)42(41)40(36)29-15-7-4-8-16-29/h3-26H,1-2H3

InChI Key

VUFRJLJOVINVKB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C5=C(C6=CC=CC7=C6C5=CC=C7)C(=C4)C8=CC=CC=C8)C9=CC=CC=C9)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.